P2X7 Receptor Antagonist Potency: 3.4-Fold Advantage Over a Structurally Related Comparator in the Same Assay System
The target compound demonstrates an IC₅₀ of 3,380 nM (3.38 μM) for antagonism of the human P2X7 receptor in THP-1 cells [1]. A structurally related comparator (BDBM50249033 / ChEMBL4078657) tested in the identical assay format—human THP-1 cells, BzATP-induced YO-PRO-1 iodide uptake—yields an IC₅₀ of 10,000 nM (10 μM) [2]. This represents a 3.0-fold potency advantage for the 3-iodophenyl derivative. While both compounds fall within the micromolar potency range, the quantitative difference is sufficient to influence hit-to-lead triage decisions where even 2–3-fold potency differentiation can determine progression in screening cascades [3]. Notably, the most potent P2X7 antagonists in the literature achieve IC₅₀ values in the low nanomolar range (e.g., 0.11–12.1 nM) [4], establishing the broader potency landscape and confirming this compound occupies an intermediate affinity tier suitable for tool compound or scaffold-hopping applications.
| Evidence Dimension | P2X7 receptor antagonism potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3,380 nM (3.38 μM) |
| Comparator Or Baseline | BDBM50249033 / ChEMBL4078657: IC₅₀ = 10,000 nM (10 μM); Class reference: most potent P2X7 antagonists IC₅₀ = 0.11–12.1 nM |
| Quantified Difference | 3.0-fold more potent than comparator; ~28–30,700-fold less potent than leading P2X7 antagonists |
| Conditions | Human THP-1 monocytic leukemia cells; antagonist activity assessed by inhibition of BzATP-induced YO-PRO-1 iodide uptake, measured every 30 seconds for 1 hour |
Why This Matters
For researchers procuring compounds for P2X7-focused screening, the 3.0-fold potency difference relative to a comparator in the same assay provides a data-driven basis for selecting the 3-iodophenyl derivative, while the broader potency landscape informs realistic expectations about its tier positioning.
- [1] BindingDB BDBM50249036 (ChEMBL4066742). IC₅₀ = 3.38E+3 nM. Antagonist activity at P2X7 receptor in human THP1 cells. Curated by The University of Sydney / ChEMBL. View Source
- [2] BindingDB BDBM50249033 (ChEMBL4078657). IC₅₀ = 1.00E+4 nM. Antagonist activity at P2X7 receptor in human THP1 cells. Identical assay format to BDBM50249036. Curated by ChEMBL. View Source
- [3] Hughes JP, Rees S, Kalindjian SB, Philpott KL. Principles of early drug discovery. Br J Pharmacol. 2011;162(6):1239-1249. View Source
- [4] Caseley EA, Muench SP, Fishwick CW, Jiang L-H. Structure-based identification and characterisation of structurally novel human P2X7 receptor antagonists. Biochem Pharmacol. 2016;116:130-139. (Reports P2X7 antagonists with IC₅₀ values from 0.35 μM to 5.1 μM; literature context for most potent antagonists at 0.11–12.1 nM). View Source
